N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide
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Overview
Description
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers” are a series of compounds that have been identified as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . These compounds have been discovered and characterized in a study .
Synthesis Analysis
The synthesis of these compounds involved the identification of a new ether-based scaffold paired with a novel sulfone-based head group . This resulted in the creation of a potent and selective GIRK1/2 activator .Scientific Research Applications
Versatile Synthesis of Secondary Amines
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide and related sulfonamides have been identified as exceptionally versatile reagents for the preparation of secondary amines. They are synthesized from primary amines and undergo smooth alkylation, providing N-alkylated sulfonamides in near quantitative yields. These sulfonamides can be deprotected easily, yielding secondary amines in high yields, showcasing their utility in synthetic organic chemistry (Fukuyama, Jow, & Cheung, 1995).
Computational and Structural Characterization
A newly synthesized sulfonamide molecule was characterized, including structural elucidation through spectroscopic tools and computational study. The research emphasized the importance of understanding the type and nature of intermolecular interactions in the crystal state of such compounds, underlining their potential in material science and molecular engineering (Murthy et al., 2018).
Electrochemical Studies
The redox behavior of various sulfonamides, including those structurally related to this compound, was explored. These studies provide insights into their electrochemical properties, which are crucial for applications in materials science, catalysis, and possibly energy storage (Asirvatham & Hawley, 1974).
Mechanism of Action
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
It has been noted that compounds with similar structures displaynanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various molecular and cellular effects, depending on the specific physiological context .
Future Directions
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S2/c13-12(14)9-2-1-3-10(6-9)20(17,18)11-8-4-5-19(15,16)7-8/h1-3,6,8,11H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPCAMQVNDDCOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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